molecular formula C10H15N5 B11735945 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

カタログ番号: B11735945
分子量: 205.26 g/mol
InChIキー: XJLKDGVLBHDFMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a bifunctional pyrazole scaffold. The molecule features:

  • A 1-ethyl group on the first pyrazole ring.
  • A N-[(1-methyl-1H-pyrazol-3-yl)methyl] substituent on the 4-amino position of the second pyrazole.

特性

分子式

C10H15N5

分子量

205.26 g/mol

IUPAC名

1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-8-10(7-12-15)11-6-9-4-5-14(2)13-9/h4-5,7-8,11H,3,6H2,1-2H3

InChIキー

XJLKDGVLBHDFMN-UHFFFAOYSA-N

正規SMILES

CCN1C=C(C=N1)NCC2=NN(C=C2)C

製品の起源

United States

準備方法

1-エチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンの合成は、通常、1-メチル-1H-ピラゾールを塩基性条件下で臭化エチルと反応させて、エチル化されたピラゾール中間体を生成することによって行われます。 この中間体をその後、ホルムアルデヒドと別の等量の1-メチル-1H-ピラゾールと反応させて、最終生成物を生成します . 工業生産方法は、収量と純度を最大化するために、温度、溶媒、触媒などの反応条件の最適化を含む場合があります .

化学反応の分析

1-エチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンは、以下を含むさまざまな化学反応を受けます。

科学研究への応用

1-エチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンは、科学研究において幅広い用途があります。

作用機序

1-エチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 たとえば、炎症性経路に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮する可能性があります .

類似の化合物との比較

1-エチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンは、以下のような他のピラゾール誘導体と比較できます。

1-エチル-N-[(1-メチル-1H-ピラゾール-3-イル)メチル]-1H-ピラゾール-4-アミンのユニークさは、その2つのピラゾール環構造にあり、これにより、独自の化学反応性と生物学的活性が与えられます .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s pyrazole-amine core is shared with several derivatives, but substituent variations significantly influence physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituents Key Differences Reference
1-Ethyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-4-amine Thiazole ring replaces 1-methylpyrazole Enhanced aromaticity; potential metabolic stability
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine Trifluoromethylphenyl group instead of ethyl-pyrazole Increased lipophilicity; electron-withdrawing effects
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl and cyclopropyl groups Improved solubility; altered binding affinity
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole Methoxyphenyl substituent Polar functional group; potential for H-bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with trifluoromethyl or methoxy groups (e.g., ) exhibit distinct electronic profiles compared to the ethyl and methylpyrazole substituents in the target compound. This affects receptor binding and metabolic stability.
  • Aromatic vs. Aliphatic Substituents : Thiazole or pyridine rings () introduce π-π stacking capabilities, whereas aliphatic groups (e.g., ethyl) may enhance membrane permeability.

Purity Data :

Compound Purity (%) Method
Target compound N/A* Likely chromatography
Ceapin-A9 >95 Hydrogenation
N-Cyclopropyl-3-methyl-pyrazole-4-amine 95 Column chromatography

*No direct purity data available for the target compound; inferred from analogous syntheses .

Hypothetical Activity of Target Compound :

  • The 1-methylpyrazole group may act as a hydrogen-bond acceptor, mimicking adenine in kinase interactions.

生物活性

1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions that include the formation of pyrazole derivatives. The compound is synthesized through the reaction of specific pyrazole precursors in the presence of coupling agents and solvents under controlled conditions.

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer activity across various cancer cell lines. Specifically, 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine has shown promise in inhibiting the growth of several types of cancer, including:

  • Lung Cancer
  • Breast Cancer (notably MDA-MB-231 cells)
  • Colorectal Cancer
  • Prostate Cancer

These findings are supported by in vitro and in vivo evaluations demonstrating the compound's ability to induce apoptosis and inhibit cell proliferation in cancerous tissues .

The mechanism through which 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets within cancer cells. Studies suggest that it may inhibit key signaling pathways related to cell survival and proliferation, such as the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings regarding different substitutions on the pyrazole ring and their corresponding biological activities:

Compound VariantSubstitutionIC50 (µM)Activity Description
1Methyl at 3-position5.55Strong activity against HCT116
2Ethyl at 5-position2.86High activity against MCF7
3Trifluoromethyl at 3-position10.0Moderate activity against HepG2

This table illustrates how variations in substitution can lead to significant differences in anticancer potency.

Study on Breast Cancer Cells

A recent study evaluated the effects of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine on MDA-MB-231 breast cancer cells. The results indicated a marked reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The study further revealed that apoptosis was induced through caspase activation pathways, highlighting the compound's potential as an effective therapeutic agent against breast cancer .

In Vivo Studies

In vivo studies using animal models have further corroborated the efficacy of this compound. Administration of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine resulted in a significant reduction in tumor size compared to control groups, with minimal side effects observed, indicating a favorable safety profile for potential clinical applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。